molecular formula C24H21NO5S B4970629 DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE

DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE

Cat. No.: B4970629
M. Wt: 435.5 g/mol
InChI Key: BJCSQLGXBMSTPE-UHFFFAOYSA-N
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Description

DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE is a complex organic compound with significant applications in various fields of scientific research This compound is known for its unique chemical structure, which includes a phenylsulfanyl group attached to a terephthalate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of dimethyl terephthalate with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Mechanism of Action

The mechanism of action of DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins involved in cellular processes. Additionally, the compound’s structure allows it to bind to specific receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of DIMETHYL 2-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}TEREPHTHALATE lies in its phenylsulfanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in fields such as medicinal chemistry and materials science .

Properties

IUPAC Name

dimethyl 2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-29-23(27)17-13-14-19(24(28)30-2)20(15-17)25-22(26)21(16-9-5-3-6-10-16)31-18-11-7-4-8-12-18/h3-15,21H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCSQLGXBMSTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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